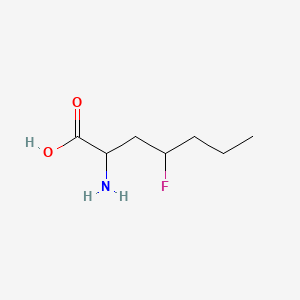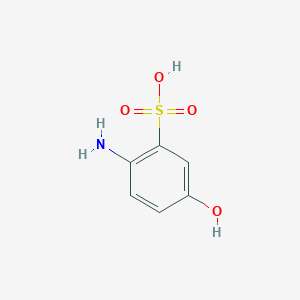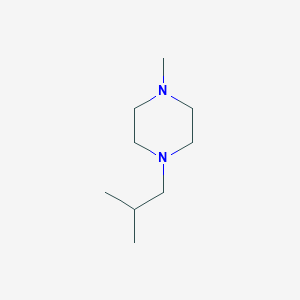
1-Methyl-4-(2-methylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylpropyl)piperazine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-Methyl-4-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of piperazine derivatives on biological systems.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives are known to act as GABA receptor agonists, which means they bind to and activate GABA receptors . This interaction can lead to the modulation of neurotransmitter release and neuronal excitability, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-methylpropyl)piperazine can be compared to other piperazine derivatives, such as:
1-Methyl-4-(2-methylpropenyl)piperazine: This compound has a similar structure but differs in the presence of a double bond in the side chain.
4-(4-Bromophenyl)piperazine: This derivative contains a bromophenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific side chain, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-9(2)8-11-6-4-10(3)5-7-11/h9H,4-8H2,1-3H3 |
Clé InChI |
KMOPAZSPIIQQOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


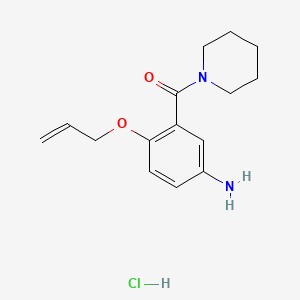

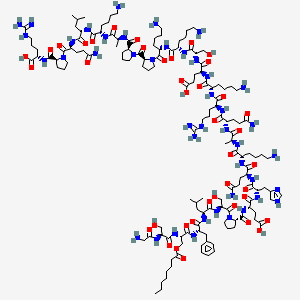
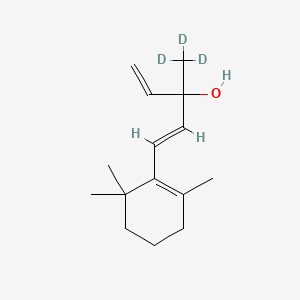
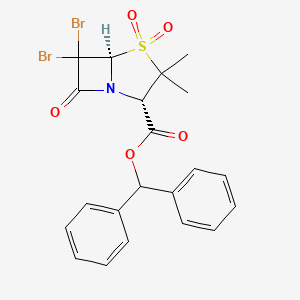
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
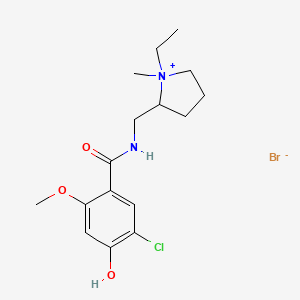
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)

